molecular formula C17H24BClO4 B13688133 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13688133
M. Wt: 338.6 g/mol
InChI Key: ZHFNKPFAFPQIBL-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a chloro-substituted phenyl ring with a cyclopropyl group and a methoxymethoxy substituent. Boronic esters like this one are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenylboronic acid.

    Formation of Boronic Ester: The boronic acid is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the boronic ester. This reaction is typically carried out in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Chemical Reactions Analysis

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate or sodium hydroxide). The major product formed is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Scientific Research Applications

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.

    Material Science: Boronic esters are used in the development of advanced materials, including polymers and sensors. The unique properties of boron-containing compounds make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters:

    Phenylboronic Acid Pinacol Ester: This compound is similar in structure but lacks the chloro and cyclopropyl substituents. It is commonly used in Suzuki-Miyaura cross-coupling reactions.

    3-Chloro-2-cyclopropyl-5-(ethoxymethoxy)phenylboronic Acid Pinacol Ester: This compound is similar but has an ethoxymethoxy group instead of a methoxymethoxy group. It is also used in cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: This compound has a methoxy group on the phenyl ring and is used in similar applications as the target compound.

Properties

Molecular Formula

C17H24BClO4

Molecular Weight

338.6 g/mol

IUPAC Name

2-[3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)13-8-12(21-10-20-5)9-14(19)15(13)11-6-7-11/h8-9,11H,6-7,10H2,1-5H3

InChI Key

ZHFNKPFAFPQIBL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C3CC3)Cl)OCOC

Origin of Product

United States

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